

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate molecular weight

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Compound of Interest

	tert-Butyl (3-
Compound Name:	(aminomethyl)cyclobutyl)carbamate
	e
Cat. No.:	B058810

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An In-Depth Technical Guide: **tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate**

Abstract

This technical guide provides a comprehensive analysis of **tert-butyl (3-(aminomethyl)cyclobutyl)carbamate**, a bifunctional building block of increasing significance in modern medicinal chemistry. We will delve into its core molecular and chemical properties, outline a foundational synthetic methodology, and explore its principal application as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). The unique structural rigidity of the cyclobutane core, combined with the orthogonal reactivity of its two amine functionalities, makes this compound an invaluable tool for drug discovery professionals. This document is intended to serve as a practical resource, providing not only theoretical grounding but also actionable experimental protocols and workflows.

Core Molecular Profile

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is a carbamate-protected diamine featuring a cyclobutane scaffold. Its utility is derived from the presence of a free primary amine, which is available for immediate chemical modification, and a second amine protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions, allowing for sequential, controlled synthetic transformations.

The compound exists as cis and trans isomers, which can have significant implications for the spatial arrangement of molecules synthesized from them. It is crucial for researchers to use the correct isomer for their specific application.

Property	Data	Source(s)
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[1] [2] [3]
Molecular Weight	200.28 g/mol	[1] [2] [3] [4]
CAS Number	130369-10-7 (isomer unspecified)	[5] [6]
1214727-57-7 (trans isomer)	[1] [2] [3]	
IUPAC Name	tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate	
Common Synonyms	3-(Aminomethyl)-1-(Boc-amino)cyclobutane	[6]
Boiling Point	307.4 ± 11.0 °C at 760 mmHg	
Storage Conditions	2-8°C, inert atmosphere, protect from light	[1]

The Chemistry and Synthesis of a Bifunctional Building Block

The synthetic value of this molecule is anchored in the differential reactivity of its two amine groups, a classic example of using a protecting group strategy. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[\[7\]](#)[\[8\]](#)

Causality of the Boc Group: The Boc group is sterically bulky and electronically deactivating, rendering the nitrogen atom it protects significantly less nucleophilic. It is stable to basic, hydrogenolytic, and mildly nucleophilic conditions, yet it can be quantitatively cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent) via a

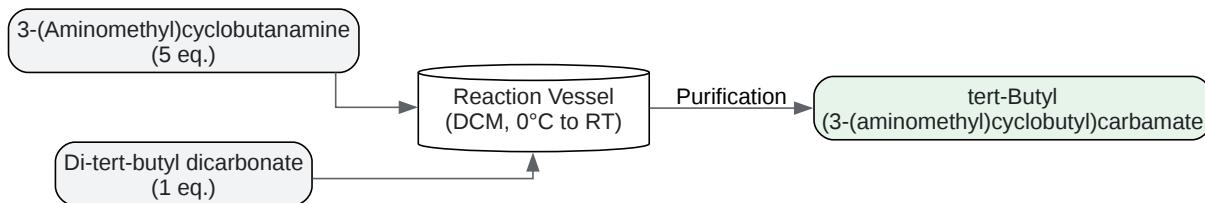
carbocationic mechanism. This predictable stability and lability are why it is chosen for multi-step synthetic routes.

Protocol 2.1: Synthesis via Mono-Protection of a Diamine Precursor

The most direct method for preparing the title compound is the selective mono-protection of the corresponding diamine, 3-(aminomethyl)cyclobutanamine. The key to achieving high yields of the mono-protected product over the di-protected byproduct is to use an excess of the starting diamine, which ensures that the protecting group reagent is the limiting reactant.

Step-by-Step Methodology:

- **Dissolution:** Dissolve 3-(aminomethyl)cyclobutanamine (5.0 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).
- **Cooling:** Cool the solution to 0 °C in an ice-water bath to moderate the reaction rate and improve selectivity.
- **Reagent Addition:** Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in the same solvent dropwise over 1-2 hours with vigorous stirring. The slow addition is critical to minimize local high concentrations of Boc₂O, which would favor di-protection.
- **Reaction:** Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of Boc₂O.
- **Workup:** Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to remove unreacted starting material and any acidic impurities.
- **Purification:** Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to isolate the desired mono-Boc protected product.



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Caption: Synthesis of the title compound via selective mono-protection.

Core Application: A Rigid Linker for PROTAC Development

The most prominent and impactful application of **tert-butyl (3-(aminomethyl)cyclobutyl)carbamate** is as a building block for linkers in Proteolysis Targeting Chimeras (PROTACs).^{[3][9]} PROTACs are heterobifunctional molecules that represent a revolutionary paradigm in drug discovery.^[3] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a linker connecting them. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (Target–PROTAC–E3 Ligase).

The cyclobutane core of **tert-butyl (3-(aminomethyl)cyclobutyl)carbamate** provides a semi-rigid scaffold that can help to pre-organize the attached ligands in a defined spatial orientation, which can be advantageous for optimizing ternary complex formation compared to more flexible alkyl chains.

Caption: General structure of a Proteolysis Targeting Chimera (PROTAC).

Exemplary Protocol: A Stepwise PROTAC Synthesis Workflow

This protocol describes a validated, self-contained workflow for synthesizing a hypothetical PROTAC using **tert-butyl (3-(aminomethyl)cyclobutyl)carbamate** as the core linker component.

Workflow Overview:

- Step A: Couple an E3 ligase ligand (with a carboxylic acid handle) to the free primary amine of the title compound.
- Step B: Deprotect the Boc group to reveal the second amine.
- Step C: Couple the target protein ligand (with a suitable reactive handle) to the newly exposed amine.

Step-by-Step Methodology:

Step A: Coupling of VHL Ligand

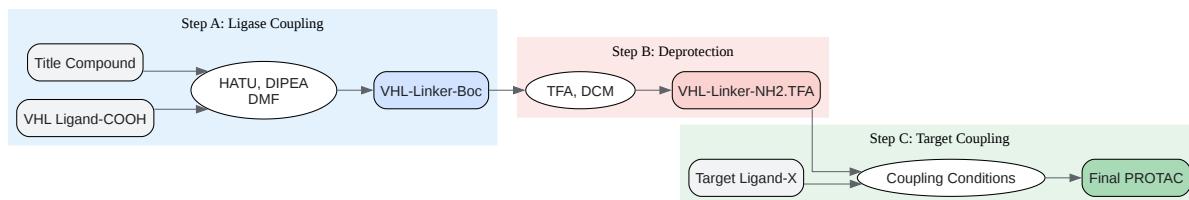
- Activation: In an inert atmosphere, dissolve the VHL ligand-carboxylic acid (1.0 eq) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir for 15 minutes at room temperature to form the activated ester.
- Coupling: Add a solution of tert-butyl (trans-3-(aminomethyl)cyclobutyl)carbamate (1.2 eq) in anhydrous DMF to the activated ester solution.
- Reaction: Stir the reaction mixture at room temperature for 4-6 hours until LC-MS analysis indicates completion.
- Purification: Purify the resulting conjugate by preparative HPLC to yield the VHL-linker intermediate.

Step B: Boc Deprotection

- Dissolution: Dissolve the VHL-linker intermediate (1.0 eq) in dichloromethane (DCM).
- Cleavage: Add trifluoroacetic acid (TFA, 10-20 equivalents, typically 20% v/v in DCM).
- Reaction: Stir at room temperature for 1-2 hours. Monitor by LC-MS for the disappearance of the starting material.
- Removal of Acid: Co-evaporate the solvent and excess TFA with toluene under reduced pressure (repeat 3 times) to yield the crude amine salt. This product is often used directly in the next step.

Step C: Coupling of Target Ligand

- Final Coupling: Dissolve the crude amine salt from Step B in anhydrous DMF. Add the target protein ligand (e.g., an activated ester or a carboxylic acid, 1.0 eq), a coupling reagent (if starting from the acid, e.g., HATU, 1.1 eq), and DIPEA (3.0-4.0 eq to neutralize the TFA salt and facilitate coupling).
- Reaction: Stir at room temperature overnight.
- Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain the product with high purity. Characterize thoroughly by LC-MS and NMR.



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Caption: A three-step workflow for the synthesis of a PROTAC molecule.

Conclusion

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is more than a simple chemical reagent; it is a sophisticated molecular tool that enables the construction of complex and highly functional therapeutic candidates. Its pre-defined stereochemistry, the rigid nature of its cyclobutane core, and the orthogonally protected amines provide medicinal chemists with a reliable and versatile building block for exploring chemical space, particularly in the rapidly advancing field of targeted protein degradation. The methodologies and insights provided in this guide serve to underscore its value and facilitate its effective implementation in drug discovery programs.

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